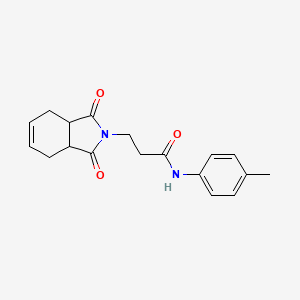![molecular formula C20H24N2O4S B4446736 N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
説明
N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as PBDS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. PBDS has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
科学的研究の応用
PBDS has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. PBDS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Moreover, PBDS has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.
作用機序
The mechanism of action of PBDS is not fully understood. However, it has been proposed that PBDS exerts its biological effects by inhibiting the activity of various enzymes, such as proteases and kinases. PBDS has been shown to inhibit the activity of the protease cathepsin B, which is involved in the invasion and metastasis of cancer cells. PBDS has also been found to inhibit the activity of the kinase AKT, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
PBDS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PBDS has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases. Moreover, PBDS has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.
実験室実験の利点と制限
PBDS has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Moreover, PBDS exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, PBDS also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Moreover, PBDS has been found to exhibit some toxicity in animal studies, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of PBDS. One potential area of research is the development of PBDS-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of PBDS, which could lead to the development of more potent and selective PBDS derivatives. Moreover, the study of PBDS could also lead to the discovery of new targets for the treatment of various diseases.
特性
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-27(24,18-8-9-19-20(14-18)26-13-12-25-19)21-15-16-4-6-17(7-5-16)22-10-2-1-3-11-22/h4-9,14,21H,1-3,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCKVVJWDUOVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![N,N-diethyl-2-({4-[(2-thienylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4446686.png)
![1-methyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4446699.png)
![4-(3-chlorophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4446704.png)
![N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4446714.png)
![N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446767.png)
